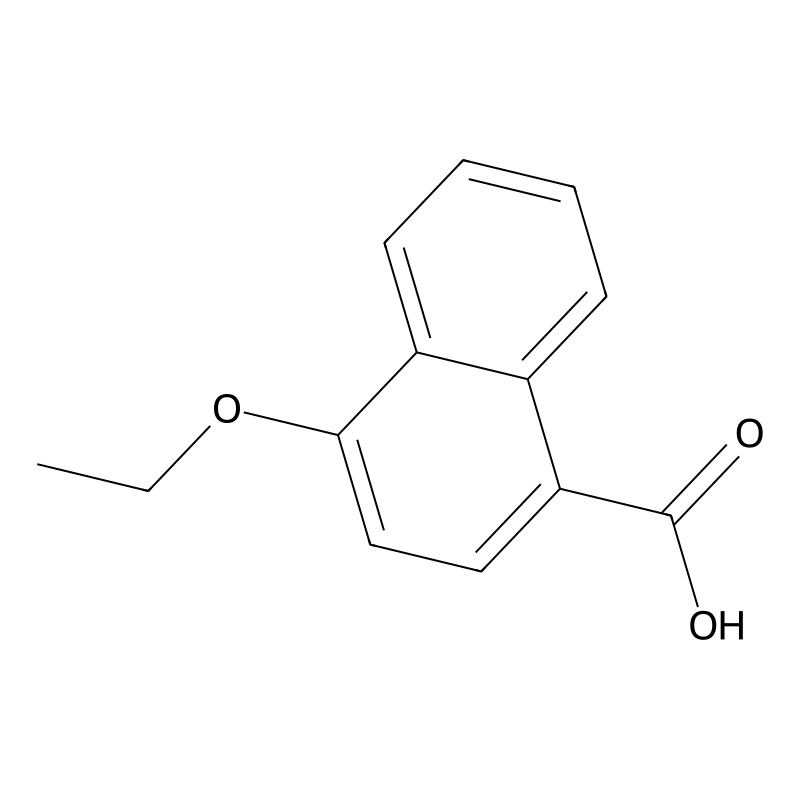

4-Ethoxy-1-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

4-Ethoxy-1-naphthoic acid is an organic compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.24 g/mol. It features a naphthalene ring substituted with an ethoxy group at the 4-position and a carboxylic acid group at the 1-position. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological activity. The systematic name for this compound is 4-ethoxy-1-naphthalenecarboxylic acid, and it has various applications in organic synthesis and medicinal chemistry .

Pharmaceutical Research:

- Antimicrobial activity: Studies have investigated 4-ENA for its potential antimicrobial properties. One study found moderate activity against certain bacterial strains, suggesting its potential as a lead compound for further development of novel antibiotics []. However, further research is needed to determine its efficacy and safety in vivo.

Material Science:

- Organic synthesis: 4-ENA can serve as a building block for the synthesis of more complex organic molecules with potential applications in various fields, including pharmaceuticals and materials science. For example, it can be used as a starting material for the synthesis of naphthoquinone derivatives, which exhibit various interesting properties [].

Environmental Science:

- Bioremediation: Studies have explored the potential of 4-ENA for bioremediation applications. One study investigated its ability to enhance the degradation of certain pollutants by microorganisms, suggesting its potential as a bioremediation agent []. However, more research is required to understand its effectiveness and environmental impact.

- Esterification: It can react with alcohols to form esters.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The ethoxy group can direct electrophiles to ortho and para positions on the naphthalene ring, allowing for further functionalization.

These reactions enable the synthesis of various derivatives that may exhibit enhanced properties or new functionalities.

The biological activity of 4-ethoxy-1-naphthoic acid has been explored in various studies, indicating potential pharmacological properties. It has shown:

- Antimicrobial Activity: Some derivatives exhibit inhibitory effects against certain bacterial strains.

- Anti-inflammatory Properties: Research suggests that compounds related to 4-ethoxy-1-naphthoic acid may reduce inflammation in biological systems.

- Antioxidant Activity: The compound may scavenge free radicals, contributing to cellular protection against oxidative stress.

These activities highlight its potential use in pharmaceutical applications, particularly in the development of new therapeutic agents.

Several methods are available for synthesizing 4-ethoxy-1-naphthoic acid:

- Friedel-Crafts Acylation: This method involves the acylation of ethoxy-substituted naphthalene using acyl chlorides in the presence of a Lewis acid catalyst.

- Direct Ethoxylation: Naphthoic acid can be ethoxylated using ethyl iodide and a base, followed by hydrolysis to yield the desired product.

- Oxidative Coupling: Starting from simpler naphthalene derivatives, oxidative coupling reactions can be employed to introduce the ethoxy group alongside the carboxylic acid functionality.

These methods allow for varying degrees of selectivity and yield, depending on the reaction conditions used.

4-Ethoxy-1-naphthoic acid finds applications in several fields:

- Pharmaceuticals: It serves as a precursor for synthesizing bioactive compounds with potential therapeutic effects.

- Dyes and Pigments: Its derivatives can be utilized in the formulation of dyes due to their vibrant color properties.

- Agricultural Chemicals: Certain formulations may act as herbicides or fungicides, aiding in crop protection.

The versatility of this compound makes it valuable across multiple industries.

Interaction studies involving 4-ethoxy-1-naphthoic acid focus on its binding affinities with various biological targets. Research indicates:

- Protein Binding: Studies have shown that it may bind to specific proteins, influencing metabolic pathways.

- Drug Interaction Profiles: Investigation into how this compound interacts with other drugs is crucial for understanding potential synergistic effects or adverse interactions.

These studies are essential for assessing safety and efficacy in pharmaceutical applications.

Several compounds share structural similarities with 4-ethoxy-1-naphthoic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Ethyl-1-naphthoic acid | C₁₃H₁₂O₂ | Ethyl group instead of ethoxy; different solubility properties. |

| 1-Naphthoic acid | C₁₁H₈O₂ | Lacks ethoxy substitution; simpler structure with different reactivity. |

| 2-Ethoxybenzoic acid | C₉H₁₀O₃ | Contains an ethoxy group but on a benzene ring; different aromatic system. |

Uniqueness of 4-Ethoxy-1-Naphthoic Acid

4-Ethoxy-1-naphthoic acid stands out due to its unique combination of an ethoxy group on the naphthalene structure along with a carboxylic acid functionality. This combination enhances its solubility and reactivity compared to other similar compounds, making it particularly useful in synthetic organic chemistry and medicinal applications.